17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate
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Overview
Description
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications. It is structurally related to other corticosteroids and is used in various therapeutic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate typically involves multiple steps, starting from readily available steroid precursors. The process includes selective hydroxylation, oxidation, and esterification reactions. For instance, the hydroxylation of pregna-1,4-diene-3,11,20-trione at positions 17 and 21 can be achieved using specific reagents under controlled conditions. The final step involves the esterification of the hydroxyl group at position 21 with pivalic acid to form the pivalate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations without compromising the integrity of the steroid backbone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield additional hydroxylated derivatives .
Scientific Research Applications
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other corticosteroid derivatives.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response modulation.
Medicine: Employed in the development of anti-inflammatory and immunosuppressive therapies for conditions such as asthma, rheumatoid arthritis, and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products, including topical creams, inhalers, and oral medications
Mechanism of Action
The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate involves binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound exerts its effects by modulating the expression of cytokines, enzymes, and other proteins that play a role in inflammation and immune regulation .
Comparison with Similar Compounds
Similar Compounds
Prednisone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broad range of therapeutic applications.
Uniqueness
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-pivalate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other corticosteroids. The pivalate ester at position 21 provides improved pharmacokinetic properties, making it a valuable compound in therapeutic applications .
Properties
CAS No. |
51192-49-5 |
---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H34O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-18,21,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,21+,24-,25-,26-/m0/s1 |
InChI Key |
FGBTZHGXCKUNFT-MOAAPXTLSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)C(C)(C)C)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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